

Safrazine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Safrazine Hydrochloride*

Cat. No.: *B1680733*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Safrazine Hydrochloride**, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. While historically used as an antidepressant, its clinical use has been discontinued. This document details its chemical properties, mechanism of action, available pharmacological data, and representative experimental protocols relevant to its study.

Core Chemical and Physical Properties

Safrazine Hydrochloride is the hydrochloride salt of Safrazine. The quantitative data for both forms are summarized below.

Property	Safrazine Hydrochloride	Safrazine (Free Base)
CAS Number	7296-30-2[1][2][3]	33419-68-0[4][5][6]
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O ₂ [3]	C ₁₁ H ₁₆ N ₂ O ₂ [4][5][6]
Molecular Weight	244.72 g/mol [3]	208.26 g/mol [1][2][4][5]
Alternate Names	[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]hydrazine Hydrochloride[1]	beta-piperonylisopropylhydrazine[4]

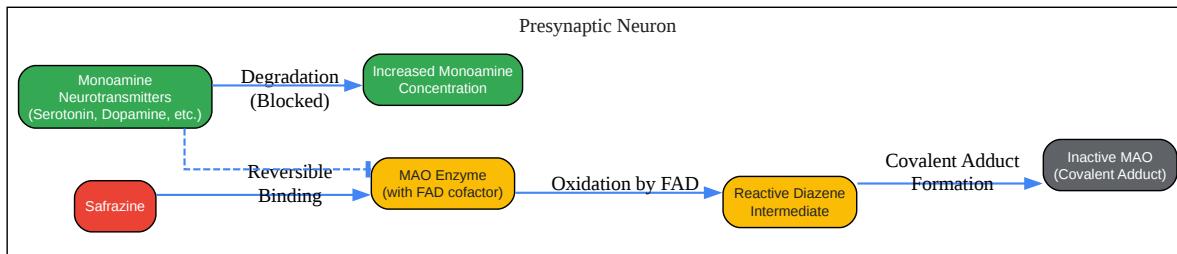
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Safrazine is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).^{[2][4]} MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

The mechanism of inhibition is characteristic of hydrazine-based MAOIs and involves the following steps:

- Reversible Binding: Safrazine initially binds to the active site of the MAO enzyme in a reversible manner.
- Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site oxidizes the hydrazine moiety of Safrazine.
- Formation of a Reactive Intermediate: This oxidation generates a highly reactive diazene intermediate.
- Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the N5 position of the FAD cofactor, leading to the irreversible inactivation of the enzyme.^[4]

The regeneration of MAO activity is dependent on the synthesis of new enzyme, resulting in a prolonged pharmacological effect.^[2]



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Signaling pathway of irreversible MAO inhibition by Safrazine.

Pharmacological Data

Due to its discontinuation, specific *in vitro* inhibitory constants (IC₅₀/Ki) for Safrazine are not readily available in the public domain. However, *in vivo* studies have demonstrated its potent inhibitory effects.

Table 2: In Vivo Effects of Safrazine on Monoamine Oxidase Activity in Mouse Brain

Substrate	Dosage (Oral)	Inhibition
5-HT (Serotonin)	3 mg/kg	77%
PEA (Phenylethylamine)	3 mg/kg	71%

Data extrapolated from a 1989 study by Yokoyama et al.

Experimental Protocols

The following are generalized protocols for assessing the MAO inhibitory activity of a compound like Safrazine.

In Vitro MAO Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the inhibitory potential of a test compound against MAO-A and MAO-B using a fluorescent assay.

Materials:

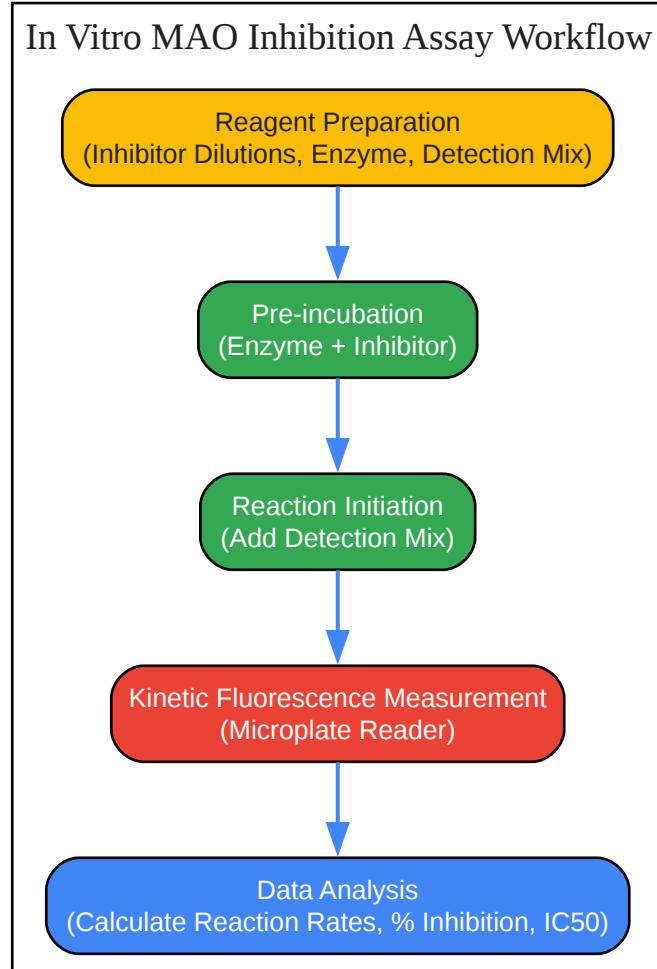
- Recombinant human MAO-A and MAO-B enzymes
- **Safrazine Hydrochloride** (as a reference inhibitor)
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- MAO substrate (e.g., kynuramine)
- Horseradish Peroxidase (HRP)
- H₂O₂ scavenger
- Fluorescent probe (e.g., Amplex Red)
- 96-well black microplates
- Microplate reader with fluorescence capabilities

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Safrazine Hydrochloride** in a suitable solvent (e.g., DMSO).
 - Create a serial dilution of the inhibitor in Assay Buffer.
 - Prepare a working solution of MAO-A or MAO-B enzyme in Assay Buffer.
 - Prepare a detection mix containing the substrate, HRP, and fluorescent probe in Assay Buffer.
- Assay Protocol:

- To the wells of the 96-well plate, add the inhibitor dilutions.
- Add the MAO enzyme solution to each well.
- Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent irreversible inhibition.
- Initiate the reaction by adding the detection mix to each well.
- Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Fit the data to a dose-response curve to calculate the IC50 value.



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A generalized workflow for an in vitro MAO inhibition assay.

Ex Vivo MAO Activity Assay

This protocol is for determining the in vivo efficacy of an administered MAO inhibitor.

Materials:

- Laboratory animals (e.g., mice)
- **Safrazine Hydrochloride** for oral administration
- Tissue homogenizer

- Reagents for MAO activity assay as described in the in vitro protocol.

Procedure:

- Animal Dosing:
 - Administer **Safrazine Hydrochloride** orally to the test animals at various doses.
 - Include a vehicle control group.
- Tissue Collection:
 - At a predetermined time point after dosing, euthanize the animals.
 - Rapidly dissect the brain and other tissues of interest.
 - Snap-freeze the tissues in liquid nitrogen and store at -80°C.
- Sample Preparation:
 - Homogenize the thawed tissue in ice-cold buffer.
 - Centrifuge the homogenate to obtain a mitochondrial fraction (or use the whole homogenate).
- MAO Activity Assay:
 - Perform the in vitro MAO inhibition assay on the tissue preparations to determine the level of MAO activity.
- Data Analysis:
 - Compare the MAO activity in the tissues from the treated animals to that of the control group to determine the percentage of in vivo inhibition.

Discontinuation and Safety Profile

The clinical use of Safrazine was discontinued primarily due to the risk of hepatotoxicity, a serious adverse effect associated with several early hydrazine-based MAOIs.^[6] The

bioactivation of the hydrazine moiety can lead to the formation of reactive metabolites that may cause liver damage. This highlights the importance of thorough toxicological evaluation in the development of new chemical entities.

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